molecular formula C8H7N3O2 B3354194 Imidazo[1,2-a]pyrazine-2-aceticacid CAS No. 57892-75-8

Imidazo[1,2-a]pyrazine-2-aceticacid

Cat. No.: B3354194
CAS No.: 57892-75-8
M. Wt: 177.16 g/mol
InChI Key: UZNKWVBOCASYNO-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazine-2-aceticacid is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core structure. This compound is of significant interest in the fields of organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing imidazo[1,2-a]pyrazine derivatives involves an iodine-catalyzed one-pot three-component condensation. This reaction typically involves the condensation of an aryl aldehyde with 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide . The reaction is carried out at room temperature, offering good yields and a simple workup process .

Industrial Production Methods

Industrial production methods for imidazo[1,2-a]pyrazine-2-aceticacid are not extensively documented. the use of multicomponent reactions (MCRs) in industrial settings is advantageous due to their atom economy and efficiency in producing complex molecular structures .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyrazine-2-aceticacid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Transition metal catalysts or metal-free oxidants.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles, often in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrazine derivatives with different functional groups, while substitution reactions can introduce various substituents onto the imidazo[1,2-a]pyrazine core .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrazine-2-aceticacid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to interfere with cell division and induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Properties

IUPAC Name

2-imidazo[1,2-a]pyrazin-2-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c12-8(13)3-6-5-11-2-1-9-4-7(11)10-6/h1-2,4-5H,3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNKWVBOCASYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=N1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90315675
Record name Imidazo[1,2-a]pyrazine-2-aceticacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90315675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57892-75-8
Record name NSC296219
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296219
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Imidazo[1,2-a]pyrazine-2-aceticacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90315675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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